The primary application of NEHA in research is as a reagent for the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. These compounds have diverse applications in pharmaceuticals, materials science, and agriculture.
Sources for NEHA's use as a reagent include suppliers like Molport and Hoelzel-Diagnostika .
N-Ethyl-2-hydroxyacetamide is an organic compound with the molecular formula . It appears as a colorless to yellowish liquid and is classified as a member of the hydroxyacetamide family. This compound is characterized by its hydroxyl group attached to the acetamide structure, which contributes to its unique chemical properties. The compound has a molar mass of approximately 103.12 g/mol and a density of 1.006 g/mL at 25 °C. It has a boiling point of around 238 °C and is slightly soluble in methanol and sparingly soluble in chloroform .
These reactions highlight its potential as a versatile intermediate in organic synthesis .
Further research is needed to fully understand the specific biological activities associated with N-Ethyl-2-hydroxyacetamide .
N-Ethyl-2-hydroxyacetamide can be synthesized through several methods, including:
These methods allow for the efficient production of N-Ethyl-2-hydroxyacetamide in laboratory settings .
N-Ethyl-2-hydroxyacetamide has various applications across different fields:
The versatility of this compound makes it valuable in multiple industrial applications .
N-Ethyl-2-hydroxyacetamide shares structural similarities with several other compounds, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Diethyl-2-hydroxyacetamide | C8H17NO2 | Contains two ethyl groups; broader applications |
N-Methyl-2-hydroxyacetamide | C3H9NO2 | Methyl group instead of ethyl; lower molecular weight |
2-Hydroxyacetamide | C3H7NO2 | Lacks ethyl substitution; simpler structure |
N-Ethyl-2-hydroxyacetamide's unique structure allows it to participate in specific
N-Ethyl-2-hydroxyacetamide is an organic compound characterized by its hydroxyl-containing acetamide structure. It belongs to the family of substituted acetamides, with specific functional groups that contribute to its chemical behavior and potential applications.
N-Ethyl-2-hydroxyacetamide has the following chemical identifiers:
Parameter | Information |
---|---|
IUPAC Name | N-ethyl-2-hydroxyacetamide |
CAS Number | 66223-75-4 |
Molecular Formula | C₄H₉NO₂ |
Molecular Weight | 103.12 g/mol |
SMILES | CCNC(=O)CO |
InChI | InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |
InChIKey | HWVOWKVXWMUGMS-UHFFFAOYSA-N |
The compound consists of an acetamide backbone (CH₃CONH₂) with two key modifications:
This structure results in a molecule with both hydrogen bond donor and acceptor capabilities, which influences its chemical behavior and potential biological interactions. The hydroxyl group provides a site for hydrogen bonding and potential derivatization, while the amide bond offers stability and specific reactivity patterns.
[THIS IS FIGURE: 2D molecular structure of N-ethyl-2-hydroxyacetamide showing the spatial arrangement of atoms and bonds]
Irritant